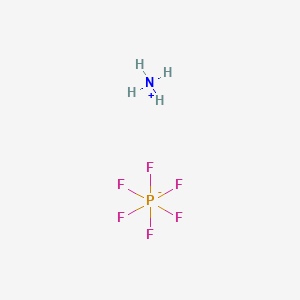![molecular formula C7H3FN4 B126257 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 155601-83-5](/img/structure/B126257.png)
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that possesses a unique chemical structure, making it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile possesses a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is its high potency and selectivity. This compound has been shown to possess potent biological activity at low concentrations, making it suitable for further research and development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile. One area of research is the development of novel analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a promising compound with potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves the reaction of 2-cyano-3-fluoropyridine with hydrazine hydrate in the presence of a catalyst. This reaction yields 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a white solid. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
155601-83-5 |
|---|---|
Produktname |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
Molekularformel |
C7H3FN4 |
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-2-1-4-5(3-9)11-12-7(4)10-6/h1-2H,(H,10,11,12) |
InChI-Schlüssel |
CHIMJWCBUYESMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
Kanonische SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
Synonyme |
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



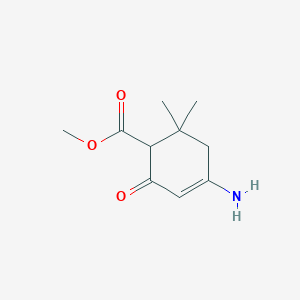


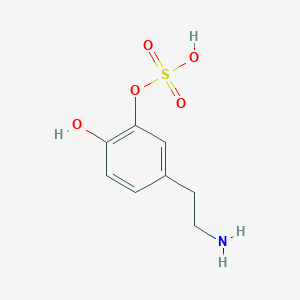
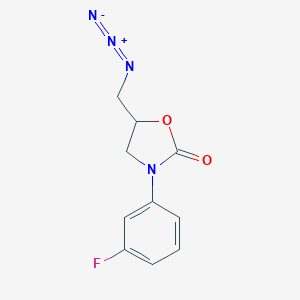
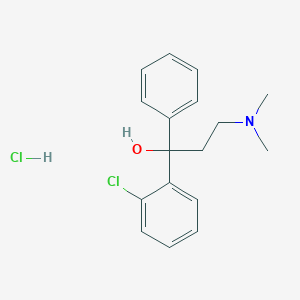
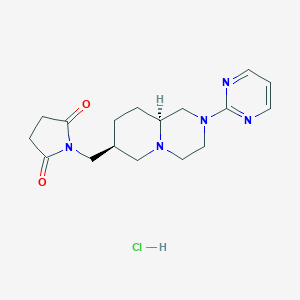
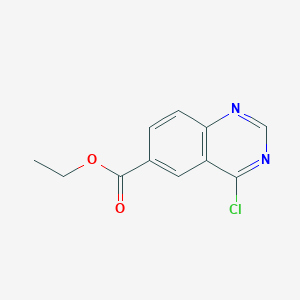
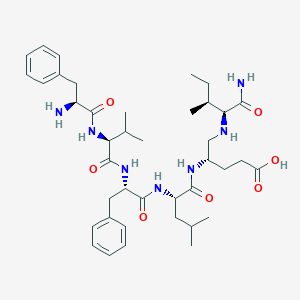
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
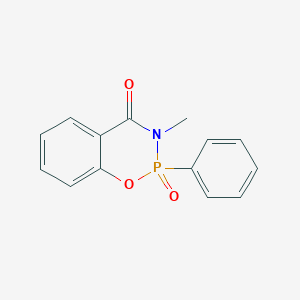
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
